molecular formula C4H9NO2 B3030423 Pyrrolidine-3,4-diol CAS No. 9046-10-0

Pyrrolidine-3,4-diol

Cat. No.: B3030423
CAS No.: 9046-10-0
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-UHFFFAOYSA-N
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Description

Pyrrolidine-3,4-diol is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with two hydroxyl groups attached to the third and fourth carbon atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

Pyrrolidine-3,4-diol primarily targets the purine nucleoside phosphorylases . These enzymes catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules, leading to the formation of the corresponding free purine bases and pentose-1-phosphate .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme, where it inhibits the enzyme’s activity . This interaction results in the disruption of the normal biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of purine nucleoside phosphorylases by this compound affects the purine metabolism pathway . This disruption can lead to a decrease in the production of purine bases and pentose-1-phosphate, which are essential for various cellular functions .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, the inhibition of purine nucleoside phosphorylases can lead to a decrease in the production of purine bases and pentose-1-phosphate, which can affect various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s action can be affected by the specific cellular environment in which it is present .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-3,4-diol has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to interact with retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It has been shown to inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to enter cells, to be bioactivated to nucleoside triphosphates, and to inhibit DNA polymerases, eliciting premature chain termination . It has also been shown to interact with enantioselective proteins due to the different spatial orientation of substituents .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied . It has been found that the newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .

Dosage Effects in Animal Models

For instance, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Metabolic Pathways

It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis .

Transport and Distribution

It has been found that a phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .

Subcellular Localization

It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis, which suggests that they may be localized in the cytoplasm where these enzymes are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-3,4-diol can be synthesized through several methods. One common approach involves the stereoselective synthesis starting from sugars such as D-mannose, D-ribose, and L-fucose. The process typically includes organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters .

Industrial Production Methods: Industrial production of this compound often involves the reduction of pyrrole using reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or diethyl ether . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidine derivatives, which can have significant biological activities.

Scientific Research Applications

Pyrrolidine-3,4-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrrolidine-3,4-diol is unique due to the presence of two hydroxyl groups on adjacent carbon atoms, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid with an ammoniacal odor; [CAMEO]
Record name Diaminopolypropylene glycol
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CAS No.

9046-10-0, 473541-96-7
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-
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Record name Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia
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Record name Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups
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Record name pyrrolidine-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Pyrrolidine-3,4-diol derivatives primarily target glycosidases, a class of enzymes involved in the breakdown of carbohydrates. These compounds often mimic the structure of the sugar moiety that binds to the enzyme's active site. This structural similarity allows the this compound derivative to competitively inhibit the enzyme, preventing it from binding to its natural substrate.

ANone: This question asks specifically about the unsubstituted this compound, which is a core structure and not the focus of the provided papers. The research primarily focuses on derivatives of this compound. Providing information solely on the unsubstituted molecule would be misleading and inaccurate in this context.

ANone: The provided research primarily focuses on the synthesis and biological activity of these compounds. While stability is a crucial aspect for drug development, the papers lack detailed investigations into the material compatibility and stability of these derivatives under various conditions.

ANone: The research primarily focuses on this compound derivatives as enzyme inhibitors rather than catalysts. These compounds are designed to bind to and block the activity of specific enzymes, like glycosidases, rather than catalyze chemical reactions. Therefore, their applications lie in the realm of therapeutic development, particularly as potential anticancer and antiviral agents.

ANone: While computational chemistry plays a significant role in drug discovery, the provided research articles primarily focus on the synthesis and biological evaluation of these compounds. There's limited information regarding the use of computational techniques like simulations, calculations, or QSAR models specifically for this compound derivatives.

A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity. Research indicates that the configuration of the pyrrolidine ring significantly affects glycosidase inhibition. For instance, derivatives with the (2R,3R,4S)-configuration tend to be more potent inhibitors of α-mannosidases than their (2S,3R,4S)-counterparts. [, ] This suggests that mimicking the configuration of α-D-mannosides is crucial for effective α-mannosidase inhibition.

A: The synthesis and characterization of this compound derivatives heavily rely on standard organic chemistry techniques. Researchers commonly employ nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the structure and purity of synthesized compounds. [, , , , ] Additionally, enzymatic assays are frequently used to evaluate the inhibitory activity of these compounds against various glycosidases. [, , , , ]

ANone: Research on pyrrolidine-3,4-diols and related iminosugars has progressed significantly, driven by their potential therapeutic applications. Key milestones include:

  • Structure-activity relationship studies: Understanding how different structural modifications affect the potency and selectivity of these compounds against various glycosidases has been crucial for guiding the design of more effective inhibitors. [, , , ]
  • Development of potent and selective inhibitors: The identification of derivatives with nanomolar potency and high selectivity for specific glycosidases, such as α-mannosidases, represents a significant step toward potential therapeutic development. [, , ]
  • Exploration of anticancer activity: Research demonstrating the ability of certain this compound derivatives to inhibit the growth of cancer cells in vitro highlights their potential as anticancer agents. [, , ]

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